4,5-difluoro-2,3-dihydro-1H-isoindole

Description

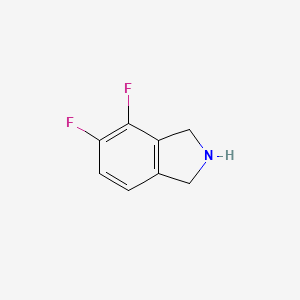

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7F2N |

|---|---|

Molecular Weight |

155.14 g/mol |

IUPAC Name |

4,5-difluoro-2,3-dihydro-1H-isoindole |

InChI |

InChI=1S/C8H7F2N/c9-7-2-1-5-3-11-4-6(5)8(7)10/h1-2,11H,3-4H2 |

InChI Key |

FOMQOEHZFJEHAP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1)C(=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Difluoro 2,3 Dihydro 1h Isoindole and Analogues

Direct Synthesis Approaches to 4,5-Difluoro-2,3-dihydro-1H-isoindole

A proposed synthetic route would commence with a commercially available precursor such as 3,4-difluorophthalic acid. This starting material can be converted to 4,5-difluorophthalimide through a two-step process involving the formation of the phthalic anhydride (B1165640) followed by reaction with a suitable nitrogen source, such as ammonia (B1221849) or a protected amine. The subsequent reduction of the 4,5-difluorophthalimide would yield the desired this compound.

Another viable approach is the reductive amination of 3,4-difluorophthalaldehyde with a primary amine in the presence of a reducing agent. nih.govmdpi.comnih.govnih.govorganic-chemistry.org This method offers a direct route to N-substituted isoindolines. For the synthesis of the parent this compound, ammonia or a protected form of ammonia could be employed.

A third potential route involves the cyclization of 1,2-bis(halomethyl)-3,4-difluorobenzene with a primary amine or ammonia. This method relies on the nucleophilic substitution of the benzylic halides by the amine to form the isoindoline (B1297411) ring.

Table 1: Proposed Synthetic Strategies for this compound

| Starting Material | Key Intermediate(s) | Reaction Type |

| 3,4-Difluorophthalic acid | 4,5-Difluorophthalimide | Amidation, Reduction |

| 3,4-Difluorophthalaldehyde | Imine | Reductive Amination |

| 1,2-Bis(bromomethyl)-3,4-difluorobenzene | - | Nucleophilic Substitution/Cyclization |

General Synthetic Strategies for Fluorinated Isoindoline Derivatives

Several general synthetic strategies have been developed for the construction of the isoindoline scaffold, many of which are applicable to the synthesis of fluorinated derivatives. These methods often employ transition metal catalysis or rely on classical cyclization reactions.

Palladium-Catalyzed Annulation and Functionalization Reactions

Palladium-catalyzed reactions are powerful tools for the synthesis of heterocyclic compounds, including isoindolines and their precursors. rsc.org One common approach is the carbonylative cyclization of ortho-halobenzoates with primary amines in the presence of a palladium catalyst and carbon monoxide. rajpub.comrsc.org This method allows for the one-step synthesis of N-substituted phthalimides, which can then be reduced to the corresponding isoindolines. The tolerance of this reaction to various functional groups makes it suitable for the synthesis of complex fluorinated isoindoline derivatives.

Another palladium-catalyzed method involves the insertion of N-tosylhydrazones into N-(2-iodobenzyl)anilines. rsc.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups, offering a route to structurally diverse isoindolines. Furthermore, palladium-catalyzed double alkylation of indoles with dihaloalkanes can lead to annulated indole (B1671886) structures, a strategy that could potentially be adapted for isoindoline synthesis. organic-chemistry.org The intramolecular cyclization of benzamides, often mediated by a base and a transition metal catalyst like palladium, is a primary method for synthesizing isoindolinones, which are direct precursors to isoindolines.

Table 2: Examples of Palladium-Catalyzed Reactions for Isoindoline Synthesis

| Reaction Type | Substrates | Catalyst System | Product Type |

| Carbonylative Cyclization | o-Halobenzoates, Primary Amines, CO | Pd Catalyst | N-Substituted Phthalimides |

| Insertion/Coupling | N-(2-Iodobenzyl)anilines, N-Tosylhydrazones | Pd Catalyst | Isoindolines |

| Intramolecular Cyclization | Benzamides | Base, Pd Catalyst | Isoindolinones |

Nucleophilic Substitution and Cyclization Reactions for Isoindole Ring Formation

Classical synthetic methods often rely on nucleophilic substitution and subsequent cyclization to construct the isoindoline ring. A common precursor for such strategies is an ortho-disubstituted benzene (B151609) derivative where the substituents can react with a nitrogen source. For instance, the reaction of an α,α'-dihalo-ortho-xylene with a primary amine is a well-established method for isoindoline synthesis.

In a related approach, the Smiles rearrangement has been utilized as a key step in the synthesis of 4-halo-1H-indoles from 2,3-dihalophenol derivatives. This strategy, involving an intramolecular nucleophilic aromatic substitution, could potentially be adapted for the synthesis of fluorinated isoindolines from appropriately substituted precursors. Additionally, the intramolecular Friedel–Crafts double cyclization of N,N-dibenzylaminoacetaldehydes is a classical strategy for synthesizing dihydromethanodibenzoazocines, which contain a tetrahydroisoquinoline core structure, highlighting the utility of intramolecular cyclizations in forming related heterocyclic systems. The synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been achieved through a directed ortho-lithiation reaction, demonstrating a modern approach to the synthesis of fluorinated isoquinoline (B145761) derivatives that could be conceptually applied to isoindolines.

Copper(I)-Catalyzed Click Chemistry in Fluorinated Isoindole Synthesis

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the synthesis of 1,2,3-triazoles. This reaction is characterized by its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. While not a direct method for synthesizing the isoindoline ring itself, CuAAC can be used to functionalize isoindoline scaffolds.

A novel series of isoindolinotriazole derivatives has been synthesized via the copper-catalyzed cycloaddition of 2-(ethynylphenyl)-4,6-dimethoxyisoindolin-1-ones with various azides. This demonstrates that the isoindoline framework is compatible with CuAAC conditions. For the synthesis of fluorinated isoindole derivatives, one could envision a strategy where a fluorinated isoindoline bearing either an azide (B81097) or an alkyne functionality is reacted with a suitable partner via CuAAC to generate more complex fluorinated molecules. The use of fluorinated azides or alkynes in CuAAC is also well-documented, suggesting that this methodology is amenable to the incorporation of fluorine. rajpub.com The development of copper-free click chemistry, often employing strained cyclooctynes, further expands the scope of this reaction, particularly in biological systems where copper toxicity can be a concern.

Metal-Free Catalysis for N-Heterocyclic Framework Construction

In recent years, there has been a significant push towards the development of metal-free catalytic systems to promote environmentally benign and cost-effective synthetic methods. Several metal-free approaches have been reported for the construction of N-heterocyclic frameworks that could be applicable to the synthesis of fluorinated isoindolines.

For example, visible-light-mediated photocatalysis using organic dyes has emerged as a powerful strategy for assembling heterocyclic scaffolds. These reactions often proceed under mild conditions and can tolerate a variety of functional groups. Additionally, organocatalysis has been successfully employed for the synthesis of pyrrolidine (B122466) frameworks, which are structurally related to isoindolines. These reactions often involve the activation of substrates through the formation of iminium or enamine intermediates. Iodine-catalyzed reactions have also been shown to be effective for the synthesis of multi-substituted pyrroles from simple starting materials. These metal-free strategies offer promising alternatives to traditional metal-catalyzed methods for the construction of fluorinated isoindoline derivatives.

Table 3: Examples of Metal-Free Catalysis for N-Heterocycle Synthesis

| Catalysis Type | Catalyst | Reaction Type | Product Type |

| Photocatalysis | Organic Dyes (e.g., Eosin Y) | Cyclization, Annulation | Indoles, etc. |

| Organocatalysis | Amines, Acids | Michael Addition, Mannich Reaction | Pyrrolidines, etc. |

| Iodine Catalysis | Molecular Iodine | Multi-component Reactions | Pyrroles, etc. |

Synthetic Routes from Dihalophenol Precursors

While not a mainstream approach for isoindoline synthesis, routes starting from dihalogenated phenols have been developed for related heterocyclic systems, suggesting potential applicability. A notable example is the synthesis of 4-halo-1H-indoles from 2,3-dihalophenol derivatives. The key steps in this methodology involve a Smiles rearrangement followed by a one-pot or stepwise Sonogashira coupling and a base-mediated cyclization.

Adapting this strategy for the synthesis of fluorinated isoindolines would likely require a different set of reactions following the initial functionalization of the dihalophenol. For instance, a difluorodihalophenol could potentially be converted into a precursor suitable for cyclization to form the isoindoline ring. This might involve, for example, the introduction of aminomethyl and hydroxymethyl groups at the ortho positions, followed by an intramolecular cyclization. While speculative, this approach highlights the potential for developing novel synthetic routes to fluorinated isoindolines from readily available dihalophenol starting materials.

Reductive Transformations towards Dihydroisoindole Cores

Reductive transformations are a cornerstone in the synthesis of dihydroisoindole cores, starting from more oxidized precursors such as phthalimides, isoindolinones, or isoindoles. These methods offer a direct route to the saturated heterocyclic system.

One of the most common approaches is the catalytic hydrogenation of isoindolin-1-ones. For instance, phthalimide (B116566) can be quantitatively converted to isoindolin-1-one (B1195906) upon hydrogenation over a 10% palladium-on-carbon catalyst in the presence of trifluoroacetic acid. rsc.org This reaction is notably promoted by the acidic conditions, as the reduction does not proceed in its absence. rsc.org Iron(II) sulfate (B86663) has also been shown to promote this transformation. rsc.org The selective reduction of one carbonyl group of a phthalimide derivative is a key step. For example, in the synthesis of (+)-stachyflin, a complex natural product containing an isoindolinone moiety, a hydrogenation step was employed to form the isoindolinone ring system which was then further elaborated. nih.gov

Another powerful reductive strategy is the use of hydride reagents. The reduction of isoindolinones to isoindoles has been achieved using silane (B1218182) reductants, where a base activates the silane to facilitate hydride transfer to the carbonyl group. thieme-connect.de Subsequent deprotonation and elimination of the siloxy moiety yield the isoindole product. thieme-connect.de While this method yields the fully aromatic isoindole, it highlights the potential for controlled reductions to access the dihydroisoindole state with appropriate choice of reagents and conditions.

Reductive amination represents a versatile method for constructing the dihydroisoindole ring system from dicarbonyl precursors. For example, the reaction of o-phthalaldehyde (B127526) with a primary amine in the presence of a reducing agent can directly yield the corresponding N-substituted 2,3-dihydro-1H-isoindole. Iron-catalyzed reductive aminations, using paraformaldehyde as both a C1 source and a reducing agent, have been developed for the synthesis of N-methylamines from nitroarenes, showcasing a convenient and environmentally benign approach that avoids high-pressure hydrogen. nih.gov This methodology could conceptually be adapted for the synthesis of N-methyl-4,5-difluoro-2,3-dihydro-1H-isoindole.

The direct hydrogenation of unprotected indoles to indolines (dihydroindoles) has been a long-standing challenge due to catalyst poisoning by the amine product and over-reduction. nih.gov However, a heterogeneous catalytic hydrogenation of unprotected indoles using Pt/C in water, activated by p-toluenesulfonic acid, has been developed, affording indolines in excellent yields at room temperature and moderate hydrogen pressure. nih.gov This method, while demonstrated for indoles, provides a green and efficient strategy that could be applicable to the reduction of a suitable 4,5-difluoro-isoindole precursor.

| Precursor | Reagent/Catalyst | Product | Key Features |

| Phthalimide | 10% Pd/C, TFA | Isoindolin-1-one | Acid-promoted selective reduction. rsc.org |

| Isoindolinone | Silane, Base | Isoindole | Base-activated hydride transfer. thieme-connect.de |

| o-Phthalaldehyde & Amine | Reducing Agent | N-substituted Dihydroisoindole | Reductive amination strategy. |

| Unprotected Indole | Pt/C, p-TsOH, H₂ | Indoline (B122111) | Green, heterogeneous catalysis in water. nih.gov |

Strategies for Functional Group Interconversion on Dihydroisoindole Scaffolds

Functional group interconversion (FGI) on the pre-formed dihydroisoindole scaffold is a crucial strategy for the synthesis of diverse analogues of this compound. These transformations allow for the late-stage modification of the core structure, enabling the exploration of structure-activity relationships.

A common FGI is the N-alkylation or N-arylation of the secondary amine of the dihydroisoindole. This can be achieved through standard procedures involving the reaction with alkyl or aryl halides in the presence of a base. For example, N-methyl, N-benzyl, and N-tosyl groups have been installed on 3-halo-2-trifluoromethylindoles by treatment with sodium hydride followed by the corresponding electrophile. nih.gov Similar strategies are applicable to the this compound core.

Halogen exchange reactions are particularly relevant for modifying fluorinated aromatic systems. While the direct displacement of an aryl fluoride (B91410) is challenging, metal-mediated halogen exchange reactions have been developed. frontiersin.org For instance, the Finkelstein reaction, typically used for aliphatic halides, can be adapted for aromatic systems under specific catalytic conditions. frontiersin.org This could potentially allow for the conversion of the fluorine atoms in this compound to other halogens, providing a handle for further functionalization, such as cross-coupling reactions. The use of organic halides as the halogen source in the presence of trialkylaluminum and a titanocene (B72419) catalyst has been reported for the selective activation of C-F bonds in aliphatic systems, a concept that could be explored for aromatic C-F bonds. organic-chemistry.org

Cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for C-C bond formation. If a bromo or iodo group is present on the aromatic ring of the dihydroisoindole, these reactions can be used to introduce a wide variety of substituents. For example, 3-bromo-2-CF₃-indoles have been successfully coupled with phenylboronic acid and phenylacetylene (B144264) using palladium catalysts. nih.gov

| Transformation | Reagents/Catalyst | Resulting Functional Group | Significance |

| N-Alkylation | Alkyl halide, Base | N-Alkyl substituent | Diversification of the scaffold. |

| Halogen Exchange | Metal catalyst, Halogen source | Different halogen on the aromatic ring | Enables further functionalization. frontiersin.org |

| Suzuki Coupling | Pd catalyst, Boronic acid | Aryl or vinyl substituent | C-C bond formation. nih.gov |

| Sonogashira Coupling | Pd/Cu catalyst, Alkyne | Alkynyl substituent | Introduction of linear carbon chains. nih.gov |

Enantioselective Synthesis of Chiral Difluorodihydroisoindoles and Their Derivatives

The development of enantioselective methods for the synthesis of chiral dihydroisoindoles is of significant interest due to the importance of stereochemistry in biological activity. Several strategies have been explored to control the stereochemistry at the C1 and C3 positions of the isoindoline ring.

Asymmetric reduction of a prochiral precursor is a common approach. For example, the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (which are structurally related to isoindoles) to the corresponding tetrahydroisoquinolines has been extensively studied using chiral hydride reducing agents or catalytic hydrogenation with chiral catalysts. rsc.org These methods could be adapted for the asymmetric reduction of a suitable 4,5-difluoro-isoindolenine or isoindolinone precursor to yield a chiral this compound. The use of chiral diol-based organocatalysts, such as BINOL derivatives, in the asymmetric allylation of ketones and imines highlights a potential strategy for creating stereocenters in related systems. nih.gov

Palladium-catalyzed asymmetric intramolecular allylic C-H amination has emerged as a highly efficient method for synthesizing a range of enantioenriched isoindolines with excellent yields and enantioselectivities (up to 98% ee). chinesechemsoc.org This reaction provides a direct route to chiral isoindolines from readily available starting materials. The application of this methodology to a precursor containing the 4,5-difluoro substitution pattern would be a promising route to chiral derivatives.

Another strategy involves the use of chiral catalysts in cycloaddition reactions. Copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds have been used to generate highly substituted 2,3-dihydrofurans with good control of stereochemistry. nih.gov A similar approach could be envisioned for the synthesis of dihydroisoindoles.

| Strategy | Catalyst/Reagent | Precursor Type | Key Outcome |

| Asymmetric Reduction | Chiral hydride or Chiral hydrogenation catalyst | Prochiral isoindolenine/isoindolinone | Enantiomerically enriched dihydroisoindole. rsc.org |

| Asymmetric C-H Amination | Chiral Pd catalyst | Alkene with a pendant amine | Highly enantioselective synthesis of isoindolines. chinesechemsoc.org |

| Asymmetric Cycloaddition | Chiral Cu catalyst | Suitably functionalized diene and dienophile | Stereocontrolled formation of the heterocyclic ring. |

Mechanistic Investigations of Key Synthetic Transformations for Difluorodihydroisoindoles

Understanding the reaction mechanisms of the key synthetic transformations is crucial for optimizing reaction conditions and for the rational design of new synthetic routes. While specific mechanistic studies on the synthesis of this compound are not extensively reported, insights can be drawn from related systems.

In the rhodium-catalyzed synthesis of 1H-isoindole-containing scaffolds, density functional theory (DFT) calculations have been employed to elucidate the reaction pathway. acs.org These studies revealed a cascade reaction involving the formation of a nitrile ylide, followed by a 1,7-electrocyclization to form an azepine intermediate. A subsequent nucleophilic attack of the azepine nitrogen onto a rhodium vinylcarbene leads to the isoindole derivative. acs.org The presence of fluorine substituents on the aromatic ring was shown to have a minimal effect on the reaction yield in this particular case. acs.org

The mechanism of photocatalytic indoline dehydrogenation to form an indole has been investigated through kinetic, electrochemical, and spectroscopic studies. rsc.org The reaction was found to proceed via a radical chain mechanism involving a selective hydrogen atom transfer (HAT) from the indoline to an alkoxy radical. rsc.org Such mechanistic understanding is vital for controlling the redox state of the isoindole core.

For reductive processes, the mechanism of catalytic hydrogenation of indoles is thought to involve protonation of the indole ring to disrupt the aromatic system, making it more susceptible to reduction. nih.gov The choice of catalyst and reaction conditions is critical to prevent over-reduction to the fully saturated octahydroindole.

The influence of the two fluorine atoms on the benzene ring of the dihydroisoindole core is expected to be significant. Their strong electron-withdrawing nature can affect the reactivity of the aromatic ring, influencing the rates and regioselectivity of electrophilic aromatic substitution reactions. Furthermore, these fluorine atoms can impact the acidity of N-H and C-H protons, which can be a key factor in base-mediated reactions. Computational studies on the redox properties of isoindole-4,7-diones have shown that substitution on the pyrrole (B145914) moiety influences the HOMO and LUMO energy levels, which in turn affects the reduction potentials. acs.org Similar electronic effects would be expected from the fluorine substituents in this compound.

Functionalization and Derivatization of the Difluorodihydroisoindole Core

Regioselective Functionalization Strategies of the Aromatic and Heterocyclic Rings

The selective functionalization of either the aromatic or the heterocyclic ring of the 4,5-difluoro-2,3-dihydro-1H-isoindole core is crucial for developing derivatives with specific functionalities. The fluorine atoms at the 4- and 5-positions of the benzene (B151609) ring are strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution. However, they also direct incoming electrophiles to specific positions and can be susceptible to nucleophilic aromatic substitution.

Research on related fluorinated aromatic compounds, such as 4,5-difluoro-1,2-dinitrobenzene, has shown that the fluorine atoms are preferentially displaced by nucleophiles over nitro groups. researchgate.net This suggests that nucleophilic aromatic substitution on the 4,5-difluorodihydroisoindole core could be a viable strategy for introducing substituents at the 4- and 5-positions. The reactivity of the heterocyclic ring, a saturated five-membered ring containing a nitrogen atom, is primarily centered around the secondary amine. This nitrogen can be readily N-alkylated or N-acylated to introduce a wide range of substituents.

Strategies for regioselective functionalization often involve the careful choice of reagents and reaction conditions. For instance, direct iodination of indoles has been achieved with high regioselectivity at the C5-position under mild, metal-free conditions, proceeding through a radical pathway. rsc.org While this applies to indoles, similar radical-based approaches could potentially be adapted for the functionalization of the aromatic ring in difluorodihydroisoindoles.

The table below summarizes potential regioselective functionalization strategies based on reactions of analogous structures.

| Ring System | Reaction Type | Potential Position of Functionalization | Reagents and Conditions |

| Aromatic Ring | Nucleophilic Aromatic Substitution | 4- and/or 5-position | Amines in DMF or EtOH researchgate.net |

| Aromatic Ring | Directed ortho-Metalation | 6- and/or 7-position | Strong base (e.g., organolithium reagents) followed by an electrophile |

| Heterocyclic Ring | N-Alkylation | 2-position (Nitrogen) | Alkyl halides, potassium carbonate in acetonitrile (B52724) mdpi.com |

| Heterocyclic Ring | N-Acylation | 2-position (Nitrogen) | Acyl chlorides, triethylamine |

Introduction of Diverse Substituents onto the this compound Skeleton

A wide array of substituents can be introduced onto the this compound skeleton to modulate its physicochemical and biological properties. The functionalization primarily occurs at the nitrogen of the heterocyclic ring and on the aromatic ring.

Functionalization of the Heterocyclic Nitrogen:

The secondary amine in the 2-position is a versatile handle for introducing a variety of substituents. Standard N-alkylation and N-acylation reactions can be employed to append different functional groups. For instance, reacting the isoindoline (B1297411) core with chloroacetyl-aryl-piperazine derivatives in the presence of a base like potassium carbonate leads to the corresponding N-substituted products. mdpi.com This approach allows for the incorporation of bulky and functionally diverse side chains.

Functionalization of the Aromatic Ring:

Introducing substituents onto the difluorinated aromatic ring is more challenging due to its electron-deficient nature. However, nucleophilic aromatic substitution offers a pathway to introduce amine, ether, or thioether linkages at the 4- and 5-positions by displacing the fluorine atoms. The reaction of 1,2-difluoro-4,5-dinitrobenzene (B1590526) with amines demonstrates the feasibility of such transformations. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, which have been successfully used for the C-H functionalization of indoles, could potentially be adapted for the this compound system. nih.gov These methods would allow for the introduction of aryl, vinyl, or alkyl groups at specific positions on the aromatic ring, significantly expanding the chemical space of accessible derivatives.

The following table presents examples of substituents that could be introduced onto the this compound skeleton based on known reactions of similar heterocyclic systems.

| Position | Type of Substituent | Example of Introduced Group | Synthetic Method |

| N-2 | Alkyl | 2-oxo-2-[4-arylphenyl-1-piperazinyl]ethyl mdpi.com | N-alkylation with corresponding halide |

| N-2 | Acyl | Acetyl, Benzoyl | N-acylation with acyl chlorides or anhydrides |

| C-4/C-5 | Amino | Diethylamino researchgate.net | Nucleophilic aromatic substitution with amines |

| C-4/C-5 | Aryl | Phenyl, Substituted Phenyls | Palladium-catalyzed cross-coupling |

| C-6/C-7 | Halogen | Iodine rsc.org | Electrophilic halogenation |

Post-Synthetic Modifications and Derivatization of Difluorodihydroisoindole Analogues

Post-synthetic modification refers to the chemical transformation of a pre-formed molecular scaffold. In the context of this compound analogues, this approach allows for the late-stage introduction of functional groups, which can be advantageous for creating libraries of related compounds for screening purposes.

For example, if a derivative of this compound is synthesized with a reactive functional group, such as a carboxylic acid or an alkyne, this group can be further modified. A carboxylic acid can be converted into an amide or an ester, while an alkyne can undergo click chemistry reactions to attach a wide variety of molecular tags or functional moieties.

The concept of post-synthetic modification is well-established in the field of metal-organic frameworks (MOFs), where functional groups on the organic linkers can be modified after the framework has been assembled. nih.gov While the chemical context is different, the underlying principle of modifying a pre-existing structure is applicable to the derivatization of difluorodihydroisoindole analogues.

The table below outlines potential post-synthetic modifications for functionalized this compound analogues.

| Initial Functional Group | Modification Reaction | Resulting Functional Group | Potential Reagents |

| Carboxylic Acid | Amide Coupling | Amide | Amine, Coupling agent (e.g., HATU, EDC) |

| Carboxylic Acid | Esterification | Ester | Alcohol, Acid catalyst |

| Alkyne | Click Chemistry (CuAAC) | Triazole | Azide (B81097), Copper(I) catalyst |

| Halogen (e.g., Iodo) | Suzuki Coupling | Aryl/Vinyl | Boronic acid, Palladium catalyst |

| Halogen (e.g., Iodo) | Sonogashira Coupling | Alkyne | Terminal alkyne, Palladium/Copper catalyst |

Computational and Theoretical Chemistry of 4,5 Difluoro 2,3 Dihydro 1h Isoindole

Quantum Chemical Calculations for Electronic Structure and Stability (DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in elucidating the electronic structure and thermodynamic stability of 4,5-difluoro-2,3-dihydro-1H-isoindole. While specific studies on this exact molecule are not abundant in public literature, the principles from related fluorinated heterocyclic systems can be applied.

DFT calculations are a powerful tool for investigating the electronic properties of molecules. For a molecule like this compound, DFT can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. In a study on 4,5-dichloropyridazin-3-(2H)-one, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to determine these properties, providing a framework for how a similar analysis would be approached for this compound. researchgate.net The introduction of fluorine atoms, being the most electronegative element, is expected to significantly influence the electronic distribution within the isoindole ring. This can lead to a lower HOMO energy and a higher LUMO energy, potentially increasing the HOMO-LUMO gap and thus the stability of the molecule.

The stability of fluorinated compounds has been a subject of interest in various studies. For instance, the electronic structure of fluorite crystals has been studied using DFT, highlighting the general trends in ground-state parameters and electronic energy bands. researchgate.net Furthermore, the analysis of fluorinated amino acids like fluorohistidine has shown that the incorporation of fluorine atoms lowers the pKa values of the imidazole (B134444) ring, which can be explored using DFT calculations. wichita.edu These studies suggest that the fluorine atoms in this compound would withdraw electron density from the benzene (B151609) ring, affecting its aromaticity and the reactivity of the entire molecule.

Hartree-Fock (HF) theory, while being a more simplified ab initio method compared to DFT, can also provide valuable initial insights into the electronic structure. It is often used as a starting point for more complex calculations. For a comprehensive analysis, a combination of DFT and HF methods would be employed to cross-validate the predicted electronic properties and stability of this compound.

Table 1: Predicted Electronic Properties of a Substituted Isoindole Derivative (Example Data) This table is a representative example based on computational studies of similar heterocyclic compounds and does not represent experimentally verified data for this compound.

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |

| Dipole Moment | 3.2 D | DFT/B3LYP |

Molecular Modeling and Conformational Analysis of Difluorodihydroisoindole Derivatives

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and flexibility of this compound derivatives. The conformation of a molecule can significantly impact its biological activity and physical properties.

The 2,3-dihydro-1H-isoindole core is not planar, and the substituents on the ring can adopt various spatial arrangements. For this compound, the puckering of the five-membered dihydroisoindole ring and the orientation of the fluorine atoms are of particular interest. A DFT-based conformational study on diastereomers of 4,5-difluoropipecolic acid, a structurally related compound, revealed that different diastereoisomers preferentially adopt different puckers of the six-membered ring. nih.gov This suggests that the stereochemistry of the fluorine atoms in difluorodihydroisoindole derivatives would similarly dictate the preferred conformation.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. These calculations can predict the relative energies of different conformers and the energy barriers for interconversion between them. A detailed conformational analysis of 1,3-difluorinated alkanes has shown that the 1,3-difluoropropylene motif strongly influences alkane chain conformation, with a significant dependence on the polarity of the medium. soton.ac.uk This highlights the importance of considering solvent effects in the conformational analysis of fluorinated compounds like this compound.

In a study of 1,3-dimethoxy-2,3-dihydro-1H-isoindole-2-carbothioamide, the five-membered ring was found to adopt an envelope conformation. researchgate.net It is plausible that the dihydroisoindole ring in this compound would also adopt a similar non-planar conformation to minimize steric strain. Molecular dynamics simulations can further provide insights into the dynamic behavior of these molecules in solution, revealing the population of different conformers over time.

Table 2: Calculated Relative Energies of Hypothetical Conformers of a Difluorodihydroisoindole Derivative This table presents hypothetical data to illustrate the output of a conformational analysis and is not based on published results for this compound.

| Conformer | Dihedral Angle (F-C4-C5-F) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | 180° | 0.00 | 75 |

| Gauche | 60° | 1.50 | 25 |

Simulation of Reaction Mechanisms and Transition States in Difluorodihydroisoindole Synthesis

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By simulating reaction pathways, chemists can identify key intermediates and transition states, providing a deeper understanding of the reaction kinetics and thermodynamics.

The synthesis of isoindoles can be challenging due to their relative instability. rsc.org Computational studies can help in designing efficient synthetic routes. For the synthesis of this compound, a potential route could involve the fluorination of a suitable precursor. Transition state theory is a fundamental concept in these simulations, which posits that a reaction proceeds through a high-energy transition state. youtube.comyoutube.com The energy of this transition state, known as the activation energy, determines the rate of the reaction.

Table 3: Example of Calculated Activation Energies for a Hypothetical Fluorination Step in Isoindole Synthesis This table is for illustrative purposes and does not represent actual calculated data for the synthesis of this compound.

| Reaction Step | Reactant | Transition State Energy (kcal/mol) | Product |

|---|---|---|---|

| Fluorination | Dihydroisoindole Precursor | +25.5 | This compound |

Predictive Studies for Structure-Activity Relationships (SAR) in Fluorinated Isoindole Systems

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These predictive models are invaluable in drug discovery for designing more potent and selective molecules.

For fluorinated isoindole systems, SAR studies would focus on how the position and number of fluorine atoms, as well as other substituents on the isoindole scaffold, affect a particular biological activity. The introduction of fluorine can alter properties such as lipophilicity, metabolic stability, and binding affinity to a biological target. A study on N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives highlighted that the hydrophobic phthalimide (B116566) moiety can enhance the ability of compounds to cross biological membranes. mdpi.com

QSAR models are developed by finding a mathematical relationship between the biological activity of a set of compounds and their calculated molecular descriptors. These descriptors can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. A QSAR model for indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors was developed to predict the activity of new compounds. mdpi.com Similarly, QSAR studies on isatin (B1672199) and indole (B1671886) derivatives have been used to identify potent inhibitors of SARS 3CLpro. nih.govresearchgate.net

For this compound and its derivatives, a QSAR study would involve synthesizing a library of related compounds, measuring their biological activity, and then using computational software to generate molecular descriptors and build a predictive model. Molecular docking studies, which predict the binding mode of a ligand to a protein target, are often used in conjunction with QSAR to provide a more comprehensive understanding of the SAR. For example, molecular docking of 1-H-isoindole-1,3(2H)-dione derivatives with acetylcholinesterase and butyrylcholinesterase has been performed to study their inhibitory interactions. nih.gov

Table 4: Key Molecular Descriptors for a QSAR Model of Fluorinated Isoindoles (Hypothetical) This table provides an example of descriptors that might be used in a QSAR study and is not based on a specific published model for this compound.

| Descriptor | Description | Importance in Model |

|---|---|---|

| LogP | Lipophilicity | High |

| Molecular Weight | Size of the molecule | Medium |

| HOMO Energy | Electron-donating ability | High |

| Dipole Moment | Polarity | Medium |

| Number of H-bond donors/acceptors | Interaction potential | High |

Structural Characterization and Advanced Spectroscopic Analysis

Crystallographic Analysis of 4,5-Difluoro-2,3-dihydro-1H-isoindole Derivatives

As of the latest available data, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of related difluoro-isoindole derivatives provides valuable insights into the expected molecular geometry. For instance, the crystal structure of 5,5''-Difluoro-1H,1''H-[3,3':3',3''-terindol]-2'(1'H)-one, a more complex molecule containing fluorinated indole (B1671886) rings, has been determined. researchgate.net In this related structure, the indole moieties exhibit specific dihedral angles, and the crystal packing is stabilized by hydrogen bonding. researchgate.net

For this compound, it is anticipated that the benzene (B151609) ring would be planar, with the attached five-membered dihydro-isoindole ring adopting a non-planar envelope or twisted conformation. The fluorine atoms at the 4 and 5 positions would lie in the plane of the benzene ring. Precise bond lengths, bond angles, and torsion angles would require experimental determination via single-crystal X-ray diffraction.

Interactive Table: Hypothetical Crystallographic Parameters for this compound This table is a projection based on known chemical principles and data from related structures, as direct experimental data is not available.

| Parameter | Expected Value / System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for such organics) |

| Space Group | P21/c or P212121 (Frequent for chiral or centrosymmetric packing) |

| C-F Bond Length | ~1.35 Å |

| Aromatic C-C Bond Length | ~1.39 Å |

| C-N Bond Length | ~1.47 Å |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a detailed map of the molecular framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons on the saturated portion of the isoindole ring. The aromatic protons would likely appear as complex multiplets due to proton-proton and proton-fluorine couplings. The methylene (B1212753) (CH₂) groups at positions 1 and 3 would likely show signals in the aliphatic region, potentially as triplets or more complex patterns depending on their magnetic equivalence and coupling to the NH proton. The NH proton itself would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The two aromatic carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants. The other aromatic and aliphatic carbons would also show characteristic chemical shifts. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluorine atoms. acgpubs.org

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would be expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 4 and 5. The chemical shifts and coupling constants of these signals would be highly sensitive to the electronic environment and through-space interactions within the molecule.

Interactive Table: Predicted NMR Data for this compound These are estimated values based on general NMR principles and data for analogous structures. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity and Coupling (J) |

|---|---|---|---|

| ¹H | Aromatic-H | ~7.0 - 7.5 | m (due to H-H and H-F coupling) |

| ¹H | CH₂ (1,3) | ~4.0 - 4.5 | s or t |

| ¹H | NH | Variable, broad s | s (broad) |

| ¹³C | C-F (4,5) | ~140 - 160 | d, ¹JCF ≈ 240-250 Hz |

| ¹³C | Aromatic C-H | ~110 - 130 | d or dd (due to C-H and C-F coupling) |

| ¹³C | CH₂ (1,3) | ~50 - 55 | t |

| ¹⁹F | F (4,5) | -120 to -140 | m (due to F-F and F-H coupling) |

High-Resolution Mass Spectrometry (HRMS) for Compound Verification and Impurity Profiling

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated based on its molecular formula, C₈H₈F₂N⁺. This precise mass measurement allows for unambiguous confirmation of the compound's identity and can be used to identify and quantify impurities by their mass-to-charge ratios.

Interactive Table: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₈H₇F₂N | [M]⁺ | 155.0546 |

| C₈H₈F₂N⁺ | [M+H]⁺ | 156.0624 |

Applications of Difluorodihydroisoindole Scaffolds in Advanced Materials and Agri Sciences

Exploration in Materials Science

The distinct electronic characteristics imparted by fluorine make the 4,5-difluoro-2,3-dihydro-1H-isoindole moiety a compelling candidate for the creation of high-performance organic materials.

Development of Organic Electronic Materials Utilizing Fluorinated Isoindole Building Blocks

The strategic incorporation of fluorine into conjugated polymers is a well-established method for enhancing the performance of organic electronic devices. Fluorination can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a material, which is advantageous for improving electron mobility and the ambient stability of n-type and ambipolar field-effect transistors (FETs). pku.edu.cn

While direct studies on polymers incorporating the this compound unit are not extensively documented, research on related fluorinated heterocyclic structures, such as fluorinated isoindigo, provides strong evidence for their potential. In one study, the introduction of fluorine atoms onto an isoindigo-based polymer backbone resulted in a material with ambipolar transport behavior, exhibiting high electron and hole mobilities when fabricated under ambient conditions. pku.edu.cn The low-lying LUMO level achieved through fluorination was comparable to that of established air-stable n-type polymers. pku.edu.cn This suggests that integrating the electron-deficient 4,5-difluoroisoindole scaffold into conjugated polymer chains could be a viable strategy for developing new, high-performance organic semiconductors for applications in flexible displays, sensors, and integrated circuits.

Integration into Fluorescent Dyes (e.g., BODIPY) and Pigments for Optical Applications

Isoindole and its derivatives are known precursors for various dyes and pigments. nih.govbeilstein-journals.org The boron-dipyrromethene (BODIPY) class of fluorescent dyes, known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical stability, are particularly relevant. nih.govresearchgate.net The optical properties of BODIPY dyes can be finely tuned by chemical modifications to the core structure. nih.gov

The synthesis of isoindole-BODIPY dyes has been shown to produce fluorophores that emit in the red to near-infrared (NIR) region of the spectrum. researchgate.net The wavelength can be precisely adjusted by changing the substituent groups on the isoindole moiety. researchgate.net Incorporating the this compound scaffold into a BODIPY structure is a promising approach to creating novel fluorescent probes. The strong electron-withdrawing fluorine atoms would likely lead to a further red-shift in the emission wavelength and could enhance the photostability of the resulting dye. Such dyes are highly sought after for applications in biological imaging and sensing. google.com

Table 1: Examples of BODIPY Dyes and Their Properties This table is illustrative and based on general knowledge of BODIPY dyes, as specific data for a this compound-BODIPY was not available in the search results.

| Dye Name | Core Structure | Typical Emission Range (nm) | Key Features |

| BODIPY™ FL | 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene | 500 - 550 | Green fluorescence, high quantum yield. fishersci.ca |

| Isoindole-BODIPY | Isoindole-fused BODIPY | 590 - 714 | Red to NIR emission, tunable wavelength. researchgate.net |

| Dicyano-BODIPY | 4,4'-Dicyano-4-bora-3a,4a-diaza-s-indacene | Varies | Enhanced photostability compared to difluoro-BODIPYs. nih.gov |

To interact with this table, you can sort the columns by clicking on the headers.

Role as Building Blocks for Polymeric Architectures and Advanced Composites

The incorporation of fluorinated monomers into polymers is a proven strategy for creating materials with desirable properties such as high thermal stability, chemical resistance, and low surface energy. rsc.org Fluorinated polyamides, for instance, have been synthesized that exhibit high transparency and low yellowness, making them suitable for optical applications. mdpi.com

The this compound molecule, with its reactive N-H bond, can be readily incorporated into various polymer backbones, such as polyamides, polyimides, or polyurethanes. The resulting polymers would benefit from the properties conferred by the fluorinated aromatic unit, including increased rigidity, thermal stability, and hydrophobicity. These characteristics are highly valued in advanced composites for the aerospace, automotive, and electronics industries. The synthesis of partially fluorinated polyolefins through the copolymerization of ethylene (B1197577) with fluorinated norbornene-based comonomers has demonstrated the successful creation of polymers with widely tunable thermal, mechanical, and optical properties. rsc.org A similar approach using a derivative of this compound could lead to new classes of high-performance polymers.

Agrochemical Research and Development

The introduction of fluorine is a key strategy in modern agrochemical design, often leading to compounds with enhanced efficacy, metabolic stability, and target specificity. researchgate.netccspublishing.org.cn The isoindole scaffold itself is found in compounds with a range of biological activities, including insecticidal properties. nih.gov

Design of Novel Pesticidal Agents Incorporating Difluorodihydroisoindole Moieties

The development of novel pesticides is crucial for effective crop protection. numberanalytics.com Research has shown that isoindole-1,3-dione derivatives can exhibit significant herbicidal activity. For example, a series of N-(4-chloro-2-fluoro-5-substituted phenyl)isoindole-1,3-diones were synthesized and found to be effective herbicides. researchgate.net This demonstrates that the isoindole framework can serve as a potent herbicidal scaffold.

Furthermore, the broader class of fluorinated compounds has a significant presence in the agrochemical market, with applications as insecticides, herbicides, and fungicides. researchgate.netnih.gov The difluoro-substitution pattern on the benzene (B151609) ring of the this compound scaffold is particularly noteworthy. Studies on other classes of pesticides, such as fluorinated galegine (B1196923) analogues, have indicated that compounds with a difluoro-substituted benzene ring can exhibit more potent insecticidal activity than their mono-fluoro counterparts. nih.gov This suggests that derivatives of this compound could be promising candidates for new, highly effective pesticidal agents.

Table 2: Examples of Fluorinated Scaffolds in Agrochemicals This table provides examples of related structures to illustrate the role of fluorine and the isoindole nucleus in pesticide development.

| Compound Class | Target Activity | Key Structural Feature | Reference |

| N-phenylisoindole-1,3-diones | Herbicide | Fluoro-substituted phenyl ring attached to isoindole-1,3-dione | researchgate.net |

| Fluorinated Galegine Analogues | Insecticide | Difluoro-substituted benzene ring | nih.gov |

| Pyrido[2,3-d]pyrimidines | Herbicide | Trifluorophenyl group, PPO inhibitor | mdpi.com |

To interact with this table, you can sort the columns by clicking on the headers.

Structure-Based Optimization for Specific Agrochemical Targets

The process of designing a new pesticide often involves extensive structure-activity relationship (SAR) studies to optimize the molecule's interaction with its biological target. The this compound scaffold provides a rigid core upon which various functional groups can be systematically installed and tested.

For example, in the development of HIV-1 fusion inhibitors based on an indole (B1671886) scaffold, the linkage points between rings were found to be critical for activity, with a 6-6' linkage providing the optimal shape for binding to the target. nih.gov A similar systematic approach could be applied to derivatives of this compound to optimize their fit within the active site of a target enzyme or receptor in a pest species. The electron-withdrawing fluorine atoms can influence the binding affinity and metabolic stability of the molecule. researchgate.net For instance, many successful herbicides act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). mdpi.com The electronic properties of the this compound core could be leveraged to design potent PPO inhibitors, with further optimization achieved by modifying the substituents on the nitrogen atom.

Role of Difluorodihydroisoindole in Medicinal Chemistry Research Scaffold Based Design

Heterocyclic Scaffold Design Principles in Modern Drug Discovery

Heterocyclic scaffolds, such as the isoindoline (B1297411) framework, are prevalent in both natural products and synthetic drugs due to their ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. nih.govnih.gov The design principles for utilizing such scaffolds in drug discovery are multifaceted. They serve as rigid templates to which various substituents can be appended, allowing for the systematic exploration of chemical space and the optimization of pharmacological activity. mdpi.com The isoindolin-1-one (B1195906) framework, a closely related oxidized form of the isoindole core, is found in a wide array of naturally occurring compounds with diverse biological activities, underscoring its significance as a privileged scaffold in medicinal chemistry. nih.govnih.gov

The introduction of fluorine atoms into these scaffolds is a widely used strategy to enhance a molecule's pharmacological profile. nih.govrsc.org Fluorination can influence a compound's metabolic stability, membrane permeability, pKa, and binding affinity for its target protein. nih.govnih.gov These modifications are critical in transforming a lead compound into a viable drug candidate.

Rational Design and Structure-Activity Relationship (SAR) Studies of Difluorodihydroisoindole Analogues

The rational design of drug candidates based on the 4,5-difluoro-2,3-dihydro-1H-isoindole scaffold involves a deep understanding of its structure-activity relationships (SAR). SAR studies aim to correlate the chemical structure of a molecule with its biological activity, guiding the optimization of lead compounds. flemingcollege.ca

The substitution of hydrogen with fluorine can significantly impact molecular recognition and ligand binding. nih.govrsc.org Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, and its small size allows it to replace hydrogen without causing significant steric hindrance. wikipedia.org In the context of isoindolinone-based inhibitors of glucosylceramide synthase, systematic fluorination of the isoindolinone core has been explored. nih.gov For instance, introducing a single fluorine atom at the C5 position of the isoindolinone core was shown to improve both enzyme and cellular potency approximately threefold. nih.gov

Furthermore, difluorination at the C4 and C5 positions of the isoindolinone core has been demonstrated to be an effective strategy for optimizing pharmacokinetic properties. nih.gov This substitution pattern can lead to improved oral bioavailability and a lower projected human dose. nih.gov The polarized C-F bond can also participate in hydrogen bonding interactions, further enhancing binding affinity. researchgate.net

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to improve a compound's properties while maintaining its biological activity. wikipedia.orgnih.gov The difluoromethyl group, for example, is a bioisostere of hydroxyl, thiol, or methyl groups and can enhance metabolic stability and lipophilicity while retaining the ability to form hydrogen bonds. princeton.edu

The replacement of hydrogen atoms with fluorine is a classic example of bioisosteric substitution. wikipedia.orgu-tokyo.ac.jp In the context of the this compound scaffold, the two fluorine atoms can be considered bioisosteres for hydrogen, but with altered electronic properties that can influence interactions with the target protein. This substitution can block metabolic oxidation at those positions, potentially increasing the compound's half-life. wikipedia.org The strategic placement of fluorine can also modulate the basicity of nearby amine groups, which is a critical parameter for optimizing a drug's pharmacokinetic profile. nih.gov

Application as Inhibitor Scaffolds and Mechanistic Insights into Target Interaction

The isoindoline and related isoindolinone scaffolds have been investigated as core structures for inhibitors of a variety of enzymes and as modulators of receptor interactions.

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP inhibitors are a class of anticancer agents that exploit synthetic lethality in tumors with deficient DNA repair mechanisms. nih.gov The phthalazinone nucleus is a common scaffold in PARP inhibitors like Olaparib. drughunter.com Isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones have been explored as novel scaffolds for kinase inhibitors, demonstrating the versatility of this core structure. nih.gov While specific data on this compound as a PARP-1 inhibitor scaffold is not readily available, the principles of bioisosteric replacement suggest that it could be a viable alternative to existing scaffolds. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway and a target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Selective COX-2 inhibitors aim to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Various heterocyclic scaffolds, including imidazoles and oxazoles, have been used to develop selective COX-2 inhibitors. nih.govgoogle.com The introduction of fluorine has been shown to enhance the potency and selectivity of some COX-2 inhibitors. For example, a fluoro atom at the para-position of a phenyl ring in a tetrahydro-benzo[d]imidazole series was found to be the most potent and selective COX-2 inhibitor in that group. nih.gov

Heparanase: Heparanase is an endoglycosidase that cleaves heparan sulfate (B86663) chains and is implicated in cancer metastasis and inflammation. researchgate.net A novel class of heparanase inhibitors based on the 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid scaffold has been described. researchgate.netresearchgate.net These compounds display potent inhibitory activity in the nanomolar range and high selectivity over other glucuronidases. researchgate.net

HIV-1 Integrase: The isoindoline scaffold has been utilized in the development of HIV-1 integrase inhibitors. These inhibitors prevent the integration of the viral DNA into the host genome, a critical step in the HIV life cycle.

Monoamine Oxidase B (MAO-B): MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease. nih.gov Various heterocyclic scaffolds, including pyrazolines and imidazoles, have been investigated as MAO-B inhibitors. nih.govnih.govmdpi.com While direct evidence for the this compound scaffold in MAO-B inhibition is scarce, related structures have shown promise. For instance, 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole has been identified as a reversible and preferential MAO-A inhibitor with potential antidepressant activity. nih.gov

CCR5 Antagonists: The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host cells. princeton.edu Antagonists of this receptor can block viral entry. While specific examples of this compound as a CCR5 antagonist are not prominent in the literature, the broader class of isoindoline-containing compounds has been explored for various receptor interactions. mdpi.com For example, condensed indole (B1671886) derivatives have been investigated as 5-HT4 receptor antagonists. google.com The principles of scaffold-based design suggest that the difluorinated isoindoline core could be a valuable template for developing novel CCR5 antagonists.

Research on this compound in Combinatorial Chemistry and Library Synthesis

Extensive research has been conducted to gather information on the role of the chemical compound This compound in medicinal chemistry, specifically focusing on its application in scaffold-based design for combinatorial chemistry and the synthesis of compound libraries for accelerated drug discovery. Despite a thorough search of scientific databases, patent literature, and academic journals, no specific research findings, data tables, or detailed examples of its use in this context have been identified.

The performed searches aimed to uncover literature detailing the utilization of this compound as a core scaffold structure for generating diverse chemical libraries. These libraries are crucial in high-throughput screening efforts to identify novel drug candidates. However, the search did not yield any publications that describe the synthesis of such a library based on this particular difluorinated isoindole derivative.

While the broader field of medicinal chemistry extensively utilizes isoindole and fluorinated scaffolds in drug design, and combinatorial chemistry is a well-established method for drug discovery, the specific application of the this compound scaffold in this area appears to be undocumented in the available scientific literature.

Therefore, this article cannot provide detailed research findings, data tables, or a discussion on the combinatorial library synthesis of this compound as no such information has been found.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Difluorodihydroisoindoles

The synthesis of fluorinated heterocycles is often challenging, requiring specialized reagents and conditions. Future research will likely focus on developing more efficient, sustainable, and economically viable methods for producing difluorodihydroisoindoles.

Green Chemistry Approaches: A significant shift towards environmentally benign synthetic methods is anticipated. This includes the use of greener solvents, catalysts, and reagents. For instance, recent advancements in "click chemistry" have led to the development of safe and low-cost methods for synthesizing sulfonyl fluorides, which could be adapted for the synthesis of fluorinated precursors to isoindolines. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these new methodologies. rsc.orgnih.gov

Biocatalysis: The use of enzymes to catalyze the synthesis of fluorinated compounds is a rapidly growing field. Biocatalytic strategies offer high stereoselectivity under mild reaction conditions, which is particularly advantageous for the synthesis of chiral difluorodihydroisoindoles. sigmaaldrich.com Future work could explore the use of engineered enzymes to perform key bond-forming reactions in the synthesis of these compounds.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. nih.govmiamioh.edu For the synthesis of difluorodihydroisoindoles, flow reactors could enable the use of highly reactive or hazardous reagents in a more controlled manner. uni.lu This technology is particularly well-suited for the multi-step synthesis of complex molecules, potentially streamlining the production of this class of compounds. nih.gov

Advanced Computational Predictions and Artificial Intelligence-Driven Design of Novel Analogues

Computational tools are becoming indispensable in modern chemical research, accelerating the discovery and optimization of new molecules. For difluorodihydroisoindoles, these approaches can guide the design of novel analogs with tailored properties.

In Silico Screening and Molecular Docking: Computational screening of virtual libraries of difluorodihydroisoindole derivatives can identify promising candidates for specific biological targets. Molecular docking studies can predict the binding modes and affinities of these compounds with proteins, providing insights into their potential as therapeutic agents. numberanalytics.com Such in silico methods have been successfully applied to other isoindoline-based compounds to identify potential inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can establish mathematical relationships between the chemical structure of difluorodihydroisoindole analogs and their biological activity or physicochemical properties. These models can then be used to predict the properties of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. miamioh.edu

A recent study on fluorinated isoindolinone-based glucosylceramide synthase inhibitors successfully utilized predicted volume ligand efficiency to guide the selection of compounds with a greater potential for low human doses, demonstrating the power of computational predictions in optimizing drug candidates. nih.gov

Exploration of Undiscovered Reactivities and Functionalization Pathways

Understanding the inherent reactivity of the difluorodihydroisoindole scaffold is crucial for developing methods to modify its structure and access a wider range of derivatives.

C-H Functionalization: Direct C-H functionalization is a powerful strategy for the late-stage modification of complex molecules, avoiding the need for pre-functionalized starting materials. Future research could focus on developing catalytic systems for the selective C-H functionalization of the aromatic and aliphatic portions of the difluorodihydroisoindole ring system. researchoutreach.org Palladium-catalyzed intramolecular C-H difluoroalkylation has been used to synthesize 3,3-difluoro-2-oxindoles, a related class of compounds. nih.gov

Defluorinative Functionalization: Recent advances have shown that C-F bonds, traditionally considered unreactive, can be functionalized. sigmaaldrich.comnumberanalytics.comnih.govnih.gov Defluorinative functionalization of the difluorodihydroisoindole core could open up new avenues for creating novel analogs by replacing one or both fluorine atoms with other functional groups. sigmaaldrich.comnumberanalytics.comnih.govnih.gov

Ring-Opening Reactions: The exploration of ring-opening reactions of the isoindoline (B1297411) core could lead to the synthesis of novel, highly functionalized acyclic or alternative heterocyclic structures. Ring-opening fluorination has been demonstrated for other heterocyclic systems like isoxazoles and bicyclic azaarenes. miamioh.eduuni.lubeilstein-journals.orgman.ac.uk

Interdisciplinary Research Integration (e.g., Chemical Biology, Material Informatics) for Comprehensive Understanding

The full potential of 4,5-difluoro-2,3-dihydro-1H-isoindole and its analogs will be realized through collaborations between chemists and researchers in other disciplines.

Chemical Biology: Fluorinated molecules are valuable tools in chemical biology due to their unique properties. The fluorine atoms in difluorodihydroisoindoles can serve as sensitive probes for ¹⁹F NMR studies, allowing for the investigation of protein-ligand interactions and conformational changes in biological systems. Furthermore, the synthesis of porphyrin spin probes containing isoindoline nitroxides suggests the potential for developing difluorodihydroisoindole-based probes for electron paramagnetic resonance (EPR) spectroscopy.

Medicinal Chemistry: The introduction of fluorine can significantly impact the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov The difluorodihydroisoindole scaffold could be a valuable building block for the development of new therapeutics. For example, 5,6-difluoro-2,3-dihydro-1H-isoindol-1-one, a related compound, has garnered interest in medicinal chemistry due to its potential biological activity. sigmaaldrich.com

Material Informatics: Fluorinated organic compounds are increasingly being explored for applications in materials science, particularly in organic electronics. nih.gov The electronic properties of the difluorodihydroisoindole core could be tuned through synthetic modification, making it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. nih.govnih.gov Material informatics can guide the design of new materials with targeted properties by linking computational chemistry and machine learning. man.ac.uk The development of fluorinated polymers and materials like fluorographene highlights the diverse applications of organofluorine chemistry in this field.

Q & A

Basic: What synthetic methodologies are most effective for preparing 4,5-difluoro-2,3-dihydro-1H-isoindole?

Methodological Answer:

A practical approach involves multi-step halogenation and cyclization strategies. For example, fluorinated indole derivatives are often synthesized via nucleophilic aromatic substitution (SNAr) using fluorinating agents like KF or HF-pyridine. Evidence from analogous compounds (e.g., 4,5,6,7-tetrafluoroindole synthesis via hexafluorobenzene intermediates ) suggests starting with difluorinated benzene precursors. Key steps include:

- Step 1: Introduce fluorine atoms at positions 4 and 5 using directed metalation or SNAr.

- Step 2: Cyclize via reductive amination or Pd-catalyzed coupling to form the dihydroisoindole scaffold.

- Purification: Use column chromatography with gradients like ethyl acetate/hexane (70:30) to isolate the product .

Advanced: How can computational modeling guide the optimization of reaction conditions for fluorinated isoindoles?

Methodological Answer:

Density Functional Theory (DFT) calculations can predict transition states and regioselectivity in fluorination reactions. For example:

- Reactivity Prediction: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring, guiding fluorination patterns .

- Solvent Effects: Use COSMO-RS models to simulate solvent interactions (e.g., PEG-400/DMF mixtures enhance reaction rates by stabilizing intermediates via hydrogen bonding) .

- Validation: Compare computed NMR chemical shifts (e.g., NMR) with experimental data to resolve structural ambiguities .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

- Chromatography: TLC (Rf comparison) and HPLC (retention time) using polar stationary phases (e.g., silica gel) and non-polar eluents .

- Spectroscopy:

- and NMR to confirm fluorine positions and ring saturation (e.g., dihydro protons appear as triplets near δ 3.5–4.0 ppm) .

- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., FAB-HRMS with <2 ppm error) .

- X-ray Crystallography: Refinement via SHELXL (for unambiguous stereochemical assignment) .

Advanced: How to address contradictions between experimental and computational data in stereochemical assignments?

Methodological Answer:

- Marfey’s Analysis: Derivatize chiral centers with 1,5-difluoro-2,4-dinitrobenzene (DFDNB) and compare HPLC retention times with L/D standards (e.g., applied to amino acid residues in peptides) .

- Dynamic NMR: Resolve fluxional behavior or rotamers by variable-temperature NMR (e.g., coalescence temperatures indicate energy barriers) .

- Synchrotron Data: High-resolution X-ray diffraction (λ < 1 Å) can refine electron density maps for fluorine atoms, which are challenging to model due to low electron counts .

Basic: What are the key stability considerations for handling this compound?

Methodological Answer:

- Moisture Sensitivity: Store under inert gas (Ar/N) at –20°C, as fluorinated heterocycles often hydrolyze in humid conditions .

- Light Sensitivity: Use amber glassware to prevent photo-defluorination, a common issue with aryl fluorides.

- Compatibility: Avoid strong bases (e.g., NaOH) that may cleave the dihydroisoindole ring .

Advanced: How can ligand design enhance catalytic applications of this compound derivatives?

Methodological Answer:

- Chiral Ligands: Incorporate isoindole motifs into oxazoline-based ligands (e.g., bis(oxazolyl)methylene derivatives) for asymmetric catalysis. For example, Ni(0) complexes with fluorinated ligands enable enantioselective fluorination of oxindoles (≥90% ee) .

- DFT-Guided Optimization: Screen ligand conformers for optimal metal coordination geometry (e.g., bite angles of 85–95° for Ni catalysts) .

- Experimental Validation: Test catalytic efficiency in model reactions (e.g., Nozaki-Hiyama-Kishi coupling) and compare turnover numbers (TONs) with non-fluorinated analogs .

Basic: What are the common synthetic byproducts in this compound synthesis, and how are they mitigated?

Methodological Answer:

- Over-Fluorination: Monitor reaction stoichiometry to avoid tri-/tetrafluorinated byproducts. Use excess diethylaminosulfur trifluoride (DAST) with caution .

- Ring-Opening: Minimize acid exposure during workup to prevent hydrolysis of the dihydroisoindole ring. Quench reactions with NaHCO instead of HCl .

- Purification: Employ preparative HPLC with C18 columns to separate regioisomers (e.g., 4,5- vs. 5,6-difluoro derivatives) .

Advanced: How to leverage fluorinated isoindoles in material science applications?

Methodological Answer:

- Polymer Synthesis: Copolymerize with tetrafluoroethylene (TFE) to form thermally stable, hydrophobic materials (e.g., poly(4,5-difluoro-1,3-dioxole-co-TFE)) for insulators or membranes .

- Electron-Deficient Scaffolds: Exploit fluorine’s electron-withdrawing effects to design n-type semiconductors. Measure charge mobility via space-charge-limited current (SCLC) models .

- Surface Modification: Functionalize gold nanoparticles with thiolated isoindole derivatives for biosensing (e.g., SERS-based detection of biomolecules) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.